REACTION_SMILES
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[C:16]([c:17]1[cH:18][cH:19][cH:20][cH:21][cH:22]1)(=[O:23])[Cl:24].[C:1]([CH3:2])(=[O:3])[N:4]1[CH2:5][c:6]2[c:7]([c:10]([C:14]#[N:15])[c:11]([NH2:13])[s:12]2)[CH2:8][CH2:9]1>>[C:1]([CH3:2])(=[O:3])[N:4]1[CH2:5][c:6]2[c:7]([c:10]([C:14]#[N:15])[c:11]([NH:13][C:16]([c:17]3[cH:18][cH:19][cH:20][cH:21][cH:22]3)=[O:23])[s:12]2)[CH2:8][CH2:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)N1CCc2c(sc(N)c2C#N)C1
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Name
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Type
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product
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Smiles
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CC(=O)N1CCc2c(sc(NC(=O)c3ccccc3)c2C#N)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |